3'-tert-Butyldimethylsilyl-2'-deoxycytidine
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Overview
Description
3’-tert-Butyldimethylsilyl-2’-deoxycytidine is a chemical compound with the molecular formula C15H27N3O4Si and a molecular weight of 341.48 g/mol . It is a derivative of 2’-deoxycytidine, where the 3’-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is primarily used in biochemical research, particularly in the synthesis of nucleoside analogs and other related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-tert-Butyldimethylsilyl-2’-deoxycytidine typically involves the protection of the 3’-hydroxyl group of 2’-deoxycytidine with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for 3’-tert-Butyldimethylsilyl-2’-deoxycytidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3’-tert-Butyldimethylsilyl-2’-deoxycytidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride) are commonly used for deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
3’-tert-Butyldimethylsilyl-2’-deoxycytidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-tert-Butyldimethylsilyl-2’-deoxycytidine primarily involves its role as a protected nucleoside analog. The TBDMS group protects the 3’-hydroxyl group, allowing for selective reactions at other positions on the nucleoside. Upon deprotection, the free 3’-hydroxyl group can participate in various biochemical processes, such as DNA synthesis and repair . The molecular targets and pathways involved depend on the specific application and the nature of the nucleoside analog being synthesized .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The parent compound without the TBDMS protection.
3’-tert-Butyldimethylsilyl-2’-deoxyuridine: A similar compound where the cytosine base is replaced with uracil.
3’-tert-Butyldimethylsilyl-2’-deoxyadenosine: A similar compound where the cytosine base is replaced with adenine.
Uniqueness
3’-tert-Butyldimethylsilyl-2’-deoxycytidine is unique due to its specific protection of the 3’-hydroxyl group, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of various nucleoside analogs and other related compounds .
Properties
IUPAC Name |
4-amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-19)18-7-6-12(16)17-14(18)20/h6-7,10-11,13,19H,8-9H2,1-5H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQVAPWUBFSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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